Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid

Catalog No.
S544703
CAS No.
882847-13-4
M.F
C20H39NO10
M. Wt
453.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic ...

CAS Number

882847-13-4

Product Name

Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C20H39NO10

Molecular Weight

453.5 g/mol

InChI

InChI=1S/C20H39NO10/c1-20(2,3)31-19(24)21-5-7-26-9-11-28-13-15-30-17-16-29-14-12-27-10-8-25-6-4-18(22)23/h4-17H2,1-3H3,(H,21,24)(H,22,23)

InChI Key

FTTYOIHYERRXQB-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O

Solubility

Soluble in DMSO

Synonyms

t-Boc-N-amido-PEG6-acid

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O

Description

The exact mass of the compound Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid is 453.2574 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

*Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid is a type of molecule known as a functionalized PEG (polyethylene glycol) derivative []. PEGs are water-soluble polymers commonly used in various applications due to their biocompatibility and ability to modify the properties of other molecules []. In this case, a Boc (tert-butyloxycarbonyl) protecting group is attached to one end of the PEG chain, while a carboxylic acid group (COOH) is present at the other end [].


Molecular Structure Analysis

The key feature of Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid is its structure:

  • A central chain of 21 repeating units, each containing oxygen (O) connected to two carbon (C) atoms (ether linkages) []. This chain is characteristic of PEGs.
  • A Boc group (C4H8O2) attached to one terminal end of the PEG chain. The Boc group is commonly used in organic chemistry as a protecting group for amines (NH2) during synthesis.
  • A carboxylic acid group (COOH) at the other terminus. Carboxylic acids are a common functional group involved in various chemical reactions.

Chemical Reactions Analysis

Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid is likely involved in reactions typical of PEGs and carboxylic acids. However, specific information regarding its synthesis or reactions is not publicly available due to the proprietary nature of some research chemicals [].


Physical And Chemical Properties Analysis

  • PEGs are typically water-soluble and show varying degrees of solubility in organic solvents depending on the PEG chain length [].
  • Carboxylic acids tend to have higher melting points and boiling points compared to PEGs due to stronger intermolecular interactions (hydrogen bonding).

The specific mechanism of action of Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid depends on the intended use in a particular research project.

Here are some general possibilities:

  • The PEG chain might be used to increase the water solubility of another molecule it is attached to during research [].
  • The Boc group might serve as a temporary protecting group for an amine functionality, allowing for selective chemical modifications at other sites in a molecule.
  • The carboxylic acid group could be used for further conjugation reactions to create more complex molecules for research purposes.

Information on the safety hazards of Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid is not publicly available due to the proprietary nature of some research chemicals [].

Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid, also known by its synonyms (tert-Butoxycarbonyl)amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid, is a valuable tool in scientific research, particularly in the field of peptide synthesis [, ]. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes.

The molecule possesses two key functional groups:

  • Boc protecting group: The "Boc" (tert-Butoxycarbonyl) moiety acts as a protecting group for the amine (NH2) functionality. This temporary protection ensures the selective reaction of the desired amino acid during peptide chain assembly [].
  • Amino acid unit: The molecule contains a 21-carbon chain with six ether linkages (hexaoxa) and a terminal amino group. This specific amino acid unit can be incorporated into the peptide sequence to introduce particular properties or functionalities [].

Here's how Boc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid is used in peptide synthesis:

  • Building block for peptide chains: The molecule functions as a pre-protected amino acid building block. Scientists can couple it with other protected amino acids using standard peptide coupling techniques to create desired peptide sequences [, ].
  • Introduction of Spacer Groups: The long, hydrophilic chain containing ether linkages acts as a spacer group when incorporated into the peptide. This spacer can influence the conformation, stability, and bioactivity of the final peptide [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.5

Exact Mass

453.2574

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Zhang P, Huang Y, Liu H, Marquez RT, Lu J, Zhao W, Zhang X, Gao X, Li J, Venkataramanan R, Xu L, Li S. A PEG-Fmoc conjugate as a nanocarrier for paclitaxel. Biomaterials. 2014 Aug;35(25):7146-56. doi: 10.1016/j.biomaterials.2014.04.108. Epub 2014 May 22. PubMed PMID: 24856103; PubMed Central PMCID: PMC4102141.
2: Salmaso S, Bersani S, Scomparin A, Mastrotto F, Scherpfer R, Tonon G, Caliceti P. Tailored PEG for rh-G-CSF analogue site-specific conjugation. Bioconjug Chem. 2009 Jun;20(6):1179-85. doi: 10.1021/bc9000432. PubMed PMID: 19469471.

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